Welcome to the BenchChem Online Store!
molecular formula C26H23NS B023349 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 109904-25-8

5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B023349
M. Wt: 381.5 g/mol
InChI Key: FZKZMCVLPGUJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04740510

Procedure details

To a solution of 100 g (0.718 mole) of 4,5,6,7-tetrahydro thieno [3,2-c]pyridine in 200 ml of dichloromethane, are added 80 ml (0.789 mole) of triethylamine, then 200.2 g (0.718 mole) of triphenylmethylchloride is added, drop by drop, at ambient temperature. The reaction medium is left overnight at ambient temperature. The reaction medium is poured into 2000 ml of water. The organic phase is decanted, dried over sodium sulfate and evaporated to dryness. The residue is purified by filtration on a silica bed (elution with dichloromethane). The product is white crystals, M.P.=95° C. (pasty); yield: 96%; NMR 1H (in ppm) (CDC13): 7.57-6.90 (m, 15H); 6.80 (c, J =6.5 Hz, 1H); 6.43 (d, J=6.5 Hz, 1H); 3.35 (s, 14), 3.00-2.33 (m, 4H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200.2 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH2:8][CH2:7][NH:6][CH2:5][C:4]=2[CH:3]=[CH:2]1.C(N(CC)CC)C.[C:17]1([C:23](Cl)([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.O>ClCCl>[C:17]1([C:23]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)([C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)[N:6]2[CH2:7][CH2:8][C:9]3[S:1][CH:2]=[CH:3][C:4]=3[CH2:5]2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
S1C=CC=2CNCCC21
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
2000 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
The organic phase is decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
The residue is purified by filtration on a silica bed (elution with dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)C(N1CC2=C(CC1)SC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.